2-(2-Amino-3-methylphenyl)propan-2-ol
Description
2-(2-Amino-3-methylphenyl)propan-2-ol (CAS 59689-18-8) is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol. It features a propan-2-ol backbone attached to a 2-amino-3-methylphenyl group. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and material science research . Its amino and hydroxyl groups make it a versatile intermediate for further functionalization, such as introducing chiral centers or coupling with other aromatic systems.
Properties
IUPAC Name |
2-(2-amino-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOSKQNBXGHVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-methylphenyl)propan-2-ol typically involves the reaction of 2-amino-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the corresponding imine intermediate using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency. The choice of catalyst, solvent, and reaction conditions are critical factors in achieving high productivity and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(2-Amino-3-methylphenyl)propan-2-one or 2-(2-Amino-3-methylphenyl)propanoic acid.
Reduction: Formation of 2-(2-Amino-3-methylphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Amino-3-methylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, modulating cellular oxidative stress. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular properties, and applications of 2-(2-Amino-3-methylphenyl)propan-2-ol and related compounds:
Key Differences in Physicochemical Properties and Reactivity
Substituent Effects: Halogenated Analogs: Compounds like 2-(2,3-difluorophenyl)propan-2-ol and 2-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol exhibit increased polarity and lipophilicity due to electronegative halogen atoms. Hydroxyl Position: The propan-1-ol configuration in 2-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol may reduce steric hindrance compared to propan-2-ol derivatives, affecting solubility and interaction with biological targets.
Biological Activity: Complex derivatives such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-indolyloxy)propan-2-ol analogs demonstrate significant α₁-, α₂-, and β₁-adrenoceptor binding affinity, along with antiarrhythmic and hypotensive effects . In contrast, this compound lacks direct evidence of receptor activity, highlighting its role as a precursor rather than an active pharmaceutical ingredient.
Synthetic Utility: The target compound’s amino group facilitates nucleophilic substitution or condensation reactions, making it suitable for constructing heterocycles or amino-alcohol derivatives. Halogenated analogs (e.g., brominated 2-(6-bromo-2,3-difluorophenyl)propan-2-ol ) are more reactive in cross-coupling reactions like Suzuki-Miyaura.
Biological Activity
2-(2-Amino-3-methylphenyl)propan-2-ol, also known by its chemical formula C₁₀H₁₅NO, is an organic compound that features both amino and hydroxyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is essential for its application in therapeutic contexts.
Chemical Structure and Properties
The unique structure of this compound consists of a propanol backbone with a 2-amino-3-methylphenyl substituent. This configuration enhances its solubility and reactivity compared to other similar compounds.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
| Classification | Secondary alcohol, Amine |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various derivatives, compounds with similar structural features demonstrated varying degrees of activity against bacterial strains such as E. coli, S. aureus, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12.5 µg/mL, indicating potent antimicrobial effects .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. For instance, studies utilizing Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells showed that this compound could induce apoptosis through mechanisms involving caspase activation, which are crucial for programmed cell death . The compound's ability to modulate apoptotic pathways suggests its potential as an anticancer agent.
Anti-inflammatory Properties
In addition to antimicrobial and cytotoxic activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thus providing a basis for their use in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : A study conducted on various derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Cytotoxicity Assessments : Research focused on the effects of this compound on cancer cell lines revealed that it could significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating strong cytotoxic potential .
- Inflammation Models : Experimental models assessing inflammatory responses showed that derivatives of this compound could effectively reduce inflammation markers in vitro, suggesting therapeutic applications in chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
